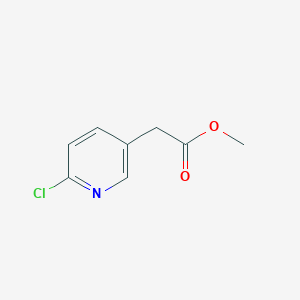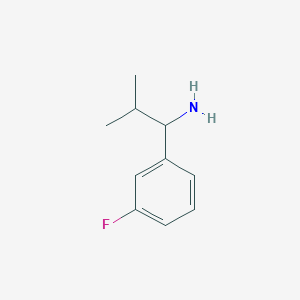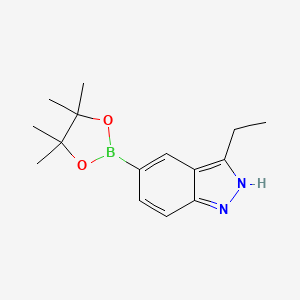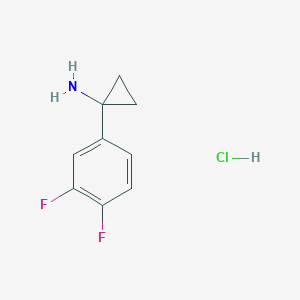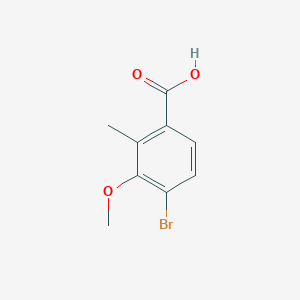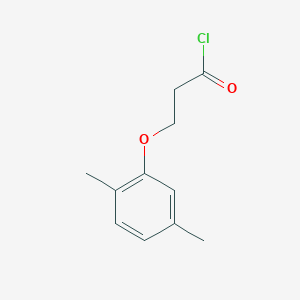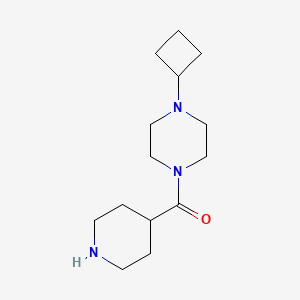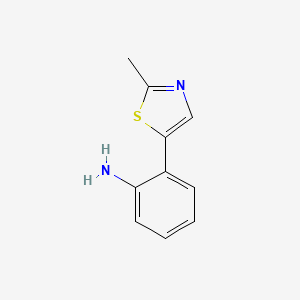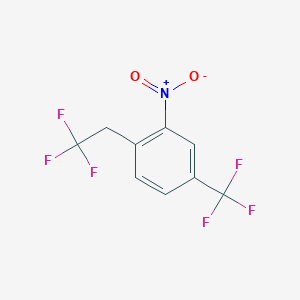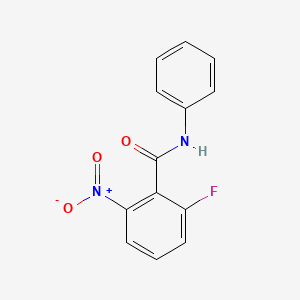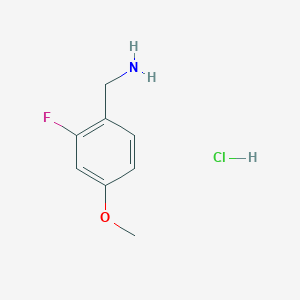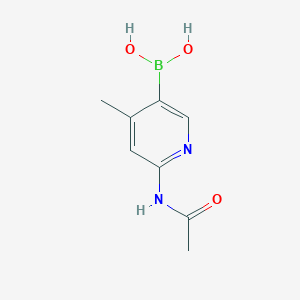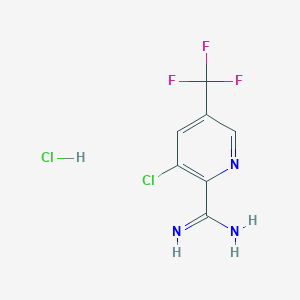
3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride
Descripción general
Descripción
3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C7H6Cl2F3N3 . It has an average mass of 260.044 Da and a monoisotopic mass of 258.989075 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF3N3O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14-15/h1-2,6H,12H2 . The compound’s structure includes a pyridine ring substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride is 224.57 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound’s topological polar surface area is 56 Ų .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Trifluoromethylated Pyrazoles : A study by Bonacorso et al. (2003) described the synthesis of 3-aryl-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-picolinoylpyrazole hydrochlorides, which are structurally related to the compound of interest. These were synthesized via a reaction involving β-methoxyvinyl trifluoromethyl ketones and 2-pyridinecarboxamidrazone (Bonacorso et al., 2003).
Organic Light Emitting Diodes (OLEDs) : Baranoff et al. (2012) researched blue phosphorescent OLEDs based on iridium complexes, which involved the cleavage of picolinate ligands. This study indicates the potential application of such compounds in the development of OLED technology (Baranoff et al., 2012).
Platinum Complexes for OLEDs : Chang et al. (2007) synthesized luminescent platinum(II) complexes containing isoquinolinyl indazolate ligands, with the process involving sodium picolinate and 3-trifluoromethyl-5-(2-pyridyl) pyrazole. This research contributes to the development of materials for OLEDs (Chang et al., 2007).
Synthesis of Antitumor Drugs : Jian-wen (2012) reported on the improved synthesis of the antitumor drug Sorafenib, using an intermediate that is structurally similar to the compound (Jian-wen, 2012).
Chemical and Bioactivity Behavior of Chromium Picolinate Derivatives : Chai et al. (2017) studied chromium(III) picolinate derivatives, examining their chemical activities, such as Fenton-like reactions. This research is significant for understanding the bioactivity of related compounds (Chai et al., 2017).
Trifluoromethyl-Iridium Complexes for OLEDs : Jou et al. (2009) developed a solution-processable high molecule iridium complex, demonstrating its application in creating efficient blue-green OLEDs (Jou et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3.ClH/c8-4-1-3(7(9,10)11)2-14-5(4)6(12)13;/h1-2H,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRFWUPAZAZUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704348 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride | |
CAS RN |
1179362-45-8 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)
